7-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
Preparation Methods
The synthesis of 7-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the development of new compounds with enhanced properties . In biology and medicine, it has shown promise as a potential therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development. Additionally, it may find applications in the industry as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, this compound can disrupt the cell cycle progression, leading to the inhibition of tumor cell growth and proliferation . The molecular pathways involved in this process include the alteration of cell cycle checkpoints and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other similar compounds, 7-PHENYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique structural features and potent biological activities. Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit CDK2 inhibitory activity . the presence of the phenyl and adamantyl groups in this compound enhances its stability and specificity, making it a more effective therapeutic agent.
Properties
IUPAC Name |
10-phenyl-4-[3-(tetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N10/c1-2-4-17(5-3-1)32-19-18(11-26-32)20-28-21(29-31(20)14-24-19)22-7-15-6-16(8-22)10-23(9-15,12-22)33-27-13-25-30-33/h1-5,11,13-16H,6-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTRKVIBOGIAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C5=NN6C=NC7=C(C6=N5)C=NN7C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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